Prodrug Design with Rapid In Vivo Conversion: Pri-724 vs. First-Generation CBP/β-Catenin Antagonist ICG-001
Pri-724 is a phosphorylated prodrug of C-82 that is rapidly hydrolyzed to its active form in vivo, overcoming the formulation and solubility limitations of first-generation CBP/β-catenin antagonists such as ICG-001 . While ICG-001 lacks aqueous solubility suitable for intravenous administration, Pri-724 achieves DMSO solubility ≥ 60 mg/mL and enables continuous intravenous infusion dosing in clinical trials . The clinical viability of this prodrug strategy is evidenced by successful Phase 1 dose escalation to 905 mg/m²/day by 7-day continuous intravenous infusion, with pharmacokinetic profiling confirming measurable plasma concentrations of both prodrug and active metabolite C-82 [1].
| Evidence Dimension | Solubility and In Vivo Conversion |
|---|---|
| Target Compound Data | ≥ 60 mg/mL in DMSO; rapidly hydrolyzed to C-82 in vivo |
| Comparator Or Baseline | ICG-001: lacks phosphate modification; limited aqueous solubility |
| Quantified Difference | Qualitative improvement enabling intravenous clinical administration |
| Conditions | Solubility: DMSO solvent; In vivo: plasma enzymatic hydrolysis |
Why This Matters
The prodrug design directly addresses formulation and delivery feasibility for clinical translation, enabling intravenous administration that would be unattainable with the first-generation analog ICG-001.
- [1] ClinicalTrials.gov. Safety and Efficacy Study of PRI-724 in Subjects With Advanced Solid Tumors. NCT01302405. View Source
